
3-(Piperidin-2-yl)benzamide hydrochloride
Descripción
Historical Development in Medicinal Chemistry
The evolution of 3-(piperidin-2-yl)benzamide hydrochloride is rooted in the convergence of benzamide and piperidine chemistry. Benzamides gained prominence in the 1970s with the discovery of metoclopramide, a dopamine D2 antagonist, while piperidine derivatives emerged as key scaffolds for CNS agents due to their conformational flexibility. The hybridization of these motifs began in the early 2000s, driven by the need for compounds with improved target selectivity and pharmacokinetic profiles.
A pivotal advancement occurred through the work of Yamamoto et al. (2016), who demonstrated that N-[phenyl(piperidin-2-yl)methyl]benzamide derivatives exhibit nanomolar GlyT1 inhibition (IC50 = 3 nM). This finding catalyzed research into structural analogs, with 3-(piperidin-2-yl)benzamide emerging as a simplified variant retaining critical pharmacophoric elements. Parallel developments in synthetic methodologies, such as piperidine-acetate-mediated cyclization, enabled efficient large-scale production, addressing earlier challenges in piperidine-benzamide synthesis.
Significance as a Benzamide-Piperidine Hybrid Structure
The molecular architecture of this compound (C12H17ClN2O) integrates three critical regions:
The benzamide group forms critical interactions with target proteins, as evidenced by IR spectroscopy showing C=O stretching at 1639 cm⁻¹, while the piperidine’s chair conformation enables membrane penetration. X-ray crystallography of related compounds reveals a dihedral angle of 112° between the benzamide and piperidine planes, optimizing three-dimensional complementarity with biological targets.
Position within Privileged Structural Frameworks
Privileged structures in drug discovery are defined by their ability to bind multiple receptor types. The benzamide-piperidine hybrid occupies a unique niche within this paradigm:
Notably, the compound’s hybrid structure outperforms individual components in GlyT1 inhibition assays, showing a 15-fold potency increase compared to non-hybridized benzamides. This synergy arises from simultaneous engagement of orthosteric (benzamide) and allosteric (piperidine) binding pockets.
Research Rationale and Academic Significance
Three factors drive ongoing investigation of this compound:
- Target Versatility : Demonstrated activity against GlyT1, carbonic anhydrase, and kinase targets suggests broad mechanistic applicability.
- Synthetic Tractability : Modular assembly from commercially available 3-aminobenzoic acid and piperidine enables rapid analog generation.
- ADMET Optimization Potential : The hydrochloride salt form addresses aqueous solubility limitations of parent benzamides (logP = 2.1 → 1.7 upon salt formation).
Recent studies highlight its utility as a precursor to pyrazolo[1,5-a]pyrimidines and cyclopenta-fused heterocycles, expanding its role beyond simple receptor binding to serving as a synthetic linchpin for complex architectures. The compound’s ability to undergo Buchwald-Hartwig amination further enables diversification at multiple positions, making it a cornerstone for structure-activity relationship (SAR) studies in modern medicinal chemistry.
Propiedades
IUPAC Name |
3-piperidin-2-ylbenzamide;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c13-12(15)10-5-3-4-9(8-10)11-6-1-2-7-14-11;/h3-5,8,11,14H,1-2,6-7H2,(H2,13,15);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJJTIFKCSHSEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC(=CC=C2)C(=O)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Strategies for Core Structure Assembly
Piperidine Ring Formation
The piperidine moiety is typically synthesized through hydrogenation of pyridine derivatives or cyclization of δ-amino ketones. A preferred method involves catalytic hydrogenation of pyridine-3-carboxamide using palladium-on-carbon (Pd/C) under 50 psi H₂ pressure, achieving quantitative conversion in ethanol at 60°C. Alternative approaches employ:
- Buchwald-Hartwig amination for constructing substituted piperidines
- Dieckmann cyclization of ε-amino esters for stereochemical control
- Enzymatic resolution using lipases to obtain enantiomerically pure (S)-piperidine intermediates
Recent advances utilize flow chemistry systems for piperidine synthesis, reducing reaction times from 24 hours to 45 minutes through intensified mass transfer.
Benzamide Coupling Methodologies
Coupling the benzamide group to the piperidine nucleus employs three primary strategies:
Direct Amide Bond Formation
Reaction of piperidine-2-amine with benzoyl chloride in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as base achieves 68–72% yields. Microwave-assisted coupling at 150°C for 10 minutes improves efficiency to 85% yield.
Transition Metal-Catalyzed Coupling
Suzuki-Miyaura cross-coupling between 3-bromobenzamide and piperidinylboronic esters demonstrates superior regioselectivity. Optimized conditions use Pd(PPh₃)₄ (2 mol%) with K₂CO₃ in dioxane/water (4:1) at 90°C, yielding 78–82% product.
Reductive Amination Pathways
Condensation of piperidone with 3-aminobenzamide followed by sodium triacetoxyborohydride reduction provides an alternative route effective for scale-up (65% yield, 99% purity).
Hydrochloride Salt Formation
Acid-Base Titration Method
The free base is dissolved in anhydrous ether and treated with 1.25 equivalents of 2M HCl in diethyl ether. Crystallization at −20°C yields the hydrochloride salt with 95% recovery. Critical parameters include:
- Strict control of stoichiometry (1:1.05 base:HCl ratio)
- Use of aprotic solvents to prevent hydrolysis
- Particle size control through anti-solvent addition rate modulation
Case Study: Optimized Laboratory Synthesis
The following table summarizes reaction conditions and outcomes from a representative synthesis:
Parameter | Condition | Outcome |
---|---|---|
Coupling Reagent | Potassium carbonate | Base for deprotonation |
Solvent System | 1-Methyl-2-pyrrolidone (NMP) | High boiling polar aprotic |
Temperature | 100°C | Accelerated reaction rate |
Reaction Time | 8 hours | 73% isolated yield |
Workup Procedure | Ice water precipitation | Effective product isolation |
Purification | Hot water wash at 80°C | 98.5% purity by HPLC |
This protocol demonstrates the importance of solvent selection and temperature control in achieving high yields while maintaining product purity. The use of NMP facilitates reagent solubility while enabling easy product isolation through aqueous precipitation.
Industrial-Scale Production Considerations
Continuous Flow Hydrogenation
Fixed-bed reactors with 5% Pt/Al₂O₃ catalysts enable continuous piperidine hydrogenation at 80 bar H₂ pressure, achieving 99.9% conversion with catalyst lifetimes exceeding 1,200 hours.
Crystallization Optimization
Multi-stage cooling crystallization in mixed ethanol/water systems produces uniform particle size distribution (D90 < 50 μm). Key parameters:
- Seeding at 40°C with 0.1% (w/w) seed crystals
- Linear cooling ramp (1°C/min) to 5°C
- Anti-solvent (n-heptane) gradient addition
Emerging Synthetic Technologies
Photoredox Catalysis
Visible-light-mediated coupling using Ir(ppy)₃ (1 mol%) enables room-temperature benzamide formation with 89% yield and excellent functional group tolerance.
Biocatalytic Approaches
Immobilized penicillin acylase catalyzes amide bond formation in aqueous buffer (pH 7.4), achieving 92% conversion with 100% atom economy.
Machine Learning Optimization
Neural network models trained on 15,000 reaction entries predict optimal conditions (R² = 0.94), reducing development time by 70% compared to traditional methods.
Análisis De Reacciones Químicas
Types of Reactions
3-(Piperidin-2-yl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form piperidinone derivatives.
Reduction: The benzamide moiety can be reduced to form benzylamine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Piperidinone derivatives.
Reduction: Benzylamine derivatives.
Substitution: Substituted benzamide derivatives.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
Molecular Formula : C12H16N2O
SMILES : C1CCNC(C1)C2=CC(=CC=C2)C(=O)N
InChIKey : MFJKBSLXWOAIAF-UHFFFAOYSA-N
The compound exhibits properties that facilitate interactions with biological targets, making it significant in drug development. The piperidine structure allows it to mimic natural ligands, while the benzamide portion enhances binding through hydrogen bonding.
Medicinal Chemistry
3-(Piperidin-2-yl)benzamide hydrochloride serves as a crucial building block in the synthesis of pharmaceutical compounds aimed at treating various diseases:
- Anticancer Research : Preliminary studies indicate that the compound may inhibit cancer cell proliferation by interfering with cellular signaling pathways associated with tumor growth. For instance, it has shown potential in inhibiting human breast cancer cell lines (IC50 values ranging from 19.9 to 75.3 µM) .
- Neurological Disorders : The compound is being investigated for its neuroprotective effects, which could lead to treatments for neurodegenerative diseases .
Biological Research
The compound is utilized in biological studies to understand the role of piperidine derivatives in enzyme interactions and receptor modulation:
- Enzyme Inhibition : Research indicates that it can inhibit specific enzymes involved in metabolic pathways, suggesting therapeutic applications in metabolic disorders .
- Mechanism of Action : The interaction with molecular targets such as enzymes and receptors allows for modulation of their activity, which is critical for drug design .
Industrial Applications
In addition to its medicinal uses, this compound has applications in industrial chemistry:
- Catalyst Development : The compound is employed in developing new materials and catalysts for chemical reactions, enhancing reaction efficiency .
Case Study 1: Anticancer Properties
A study focusing on the anticancer effects of this compound revealed its ability to inhibit the proliferation of various cancer cell lines. The mechanism involved competitive inhibition of key metabolic enzymes, leading to reduced tumor growth rates.
Cell Line | IC50 (µM) |
---|---|
MDA-MB-231 | 19.9 |
MCF-7 | 75.3 |
OVCAR-3 | 45.0 |
Case Study 2: Neurological Effects
Research into the neuroprotective effects demonstrated that the compound could reduce oxidative stress markers in neuronal cells, indicating potential therapeutic benefits for conditions like Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of 3-(Piperidin-2-yl)benzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. The benzamide moiety can also participate in hydrogen bonding and hydrophobic interactions, further stabilizing the binding of the compound to its target.
Comparación Con Compuestos Similares
Table 1: Key Structural and Pharmacological Comparisons
Key Observations:
Substituent Position and Activity: JJGW07 () demonstrates potent α1-adrenolytic activity due to its extended piperazine-alkoxy chain, which enhances receptor binding . Nilotinib’s complex structure (pyrimidine and imidazole groups) enables selective kinase inhibition, whereas simpler benzamides like 3-(Piperidin-2-yl)benzamide HCl may lack such specificity .
Cytotoxicity vs. Therapeutic Safety :
Key Observations:
- Synthetic Complexity : Nilotinib requires multi-step synthesis with strict crystallization controls , whereas simpler benzamides (e.g., JJGW series) achieve higher yields via straightforward alkoxy coupling .
- Purity Challenges : Hydroxylamine-PA’s instability necessitates rapid synthesis and ascorbic acid stabilization , a concern absent in 3-(Piperidin-2-yl)benzamide HCl due to its stable piperidine moiety.
Key Observations:
- Handling Requirements : Piperidine-containing benzamides (e.g., ) often require precautions against skin/eye contact, whereas cytotoxic analogs like hydroxylamine-PA demand stricter containment .
- Regulatory Status : Nilotinib’s FDA approval contrasts with research-grade compounds like 3-(Piperidin-2-yl)benzamide HCl, which lack clinical validation .
Actividad Biológica
3-(Piperidin-2-yl)benzamide hydrochloride is a novel chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring attached to a benzamide moiety, which is significant for its interaction with various biological targets. The unique substitution pattern of this compound influences its chemical reactivity and biological activity, making it a focus of research in pharmacology and biochemistry.
- Molecular Formula : CHNO
- SMILES : C1CCNC(C1)C2=CC(=CC=C2)C(=O)N
- InChIKey : MFJKBSLXWOAIAF-UHFFFAOYSA-N
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine structure allows the compound to mimic natural ligands, facilitating binding and modulation of target activities. The benzamide portion enhances interactions through hydrogen bonding and hydrophobic effects, which stabilize the binding process.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation by interfering with cellular signaling pathways associated with tumor growth.
- Neurological Effects : The compound has been investigated for its potential neuroprotective effects, indicating a role in treating neurodegenerative diseases.
- Enzyme Inhibition : It shows promise in inhibiting specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
Table 1: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Anticancer | Inhibits proliferation of cancer cells in vitro | |
Neuroprotective | Protects neuronal cells from apoptosis | |
Enzyme Inhibition | Inhibits key metabolic enzymes |
Case Studies
Several case studies have explored the biological activity of this compound:
- Case Study on Anticancer Activity :
- A study conducted on various cancer cell lines demonstrated that treatment with the compound resulted in significant reductions in cell viability, suggesting its potential as an anticancer agent. The mechanism was linked to apoptosis induction and cell cycle arrest.
- Neuroprotective Effects :
- Another study focused on neurodegenerative models indicated that the compound could mitigate oxidative stress-induced neuronal damage, highlighting its therapeutic potential in diseases like Alzheimer's.
Comparison with Similar Compounds
This compound can be compared to structurally similar compounds to understand its unique properties:
Compound Name | Structural Differences | Biological Activity |
---|---|---|
3-(Piperidin-4-yl)benzamide | Piperidine ring at the 4-position | Lower anticancer activity |
N-(Piperidin-2-yl)benzamide | Direct attachment of nitrogen to benzamide | Similar enzyme inhibition |
4-(Piperidin-2-yl)benzoic acid | Carboxylic acid group instead of amide | Different metabolic effects |
Q & A
Q. What are the recommended synthetic routes for 3-(Piperidin-2-yl)benzamide hydrochloride, and how can reaction conditions be optimized for higher yields?
The synthesis of piperidine-substituted benzamide derivatives typically involves multi-step reactions, including nucleophilic substitution, amide coupling, and salt formation. For example, a related compound, 4-{3-[cis-hexahydrocyclopenta[c]pyrrol-2(1H)-yl]propoxy}benzamide hydrochloride, is synthesized via chloropropoxy benzamide intermediates followed by cyclization and acidification steps . Key optimization parameters include:
- Temperature control : Reflux conditions (e.g., 45 minutes at 80–100°C) for cyclization.
- Solvent selection : Isopropanol-water mixtures for recrystallization to enhance purity .
- Catalysts : Use of palladium or nickel catalysts in coupling reactions, though specific conditions for this compound require further optimization.
Q. What analytical techniques are essential for characterizing this compound?
Critical methods include:
- Nuclear Magnetic Resonance (NMR) : To confirm the piperidine ring conformation and benzamide substitution pattern (e.g., ¹H/¹³C NMR for proton/carbon assignments) .
- Mass Spectrometry (MS) : For molecular weight verification (e.g., ESI-MS to detect [M+H]+ ions) .
- X-ray Diffraction (XRD) : To resolve crystalline structure details, such as unit cell parameters (e.g., a=10.6621 Å, b=10.4945 Å for related benzamide salts) .
- Raman Spectroscopy : To identify functional groups and monitor stability under varying conditions .
Q. What are the primary biological targets and mechanisms of action for piperidine-benzamide derivatives?
Piperidine-benzamide compounds often interact with neurotransmitter receptors or enzymes. For example:
- Opioid receptor antagonism : N-substituted piperidines show potent binding to µ-opioid receptors, modulating pain pathways .
- Histaminergic systems : Some derivatives (e.g., 4-{3-[cis-hexahydrocyclopenta[c]pyrrol-2(1H)-yl]propoxy}benzamide hydrochloride) influence central histaminergic activity, suggesting potential neuropharmacological applications .
- Antimicrobial activity : Structural analogs exhibit activity against bacterial efflux pumps, though specific data for this compound requires further study .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for piperidine-benzamide analogs?
Discrepancies may arise from variations in assay conditions or structural modifications. Strategies include:
- Dose-response standardization : Compare EC50/IC50 values under consistent protocols (e.g., in vitro receptor binding assays vs. in vivo models) .
- Structural-activity relationship (SAR) analysis : Evaluate how substituents (e.g., methyl groups on the piperidine ring) alter target affinity .
- Meta-analysis : Cross-reference data from PubChem, Reaxys, and peer-reviewed studies to identify trends .
Q. What experimental design considerations are critical for stability studies of this compound?
Stability under storage and physiological conditions is vital for reproducibility:
- Thermal stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures (e.g., >150°C for related salts) .
- pH-dependent degradation : Test solubility and integrity in buffers mimicking physiological (pH 7.4) and acidic (pH 1.2) environments .
- Light sensitivity : Conduct UV-Vis spectroscopy to detect photodegradation products .
Q. How can computational modeling enhance the development of this compound derivatives?
Computational tools provide predictive insights:
- Docking simulations : Use AutoDock Vina to predict binding modes with targets like G-protein-coupled receptors (GPCRs) .
- ADMET profiling : Predict absorption, distribution, metabolism, excretion, and toxicity using platforms like SwissADME .
- Quantum mechanical calculations : Analyze electron density maps to optimize substituent positions for enhanced activity .
Q. What methodologies are recommended for assessing the ecological impact of this compound in laboratory settings?
Follow OECD guidelines for environmental risk assessment:
- Aquatic toxicity : Perform Daphnia magna or Danio rerio assays to determine LC50 values .
- Biodegradation : Use OECD 301F tests to evaluate microbial degradation rates in water/soil .
- Bioaccumulation potential : Calculate logP values (e.g., ~2.5 for similar compounds) to estimate persistence .
Q. How can researchers validate the reproducibility of synthetic protocols for this compound?
Implement quality-by-design (QbD) principles:
- Critical process parameters (CPPs) : Monitor reaction time, temperature, and reagent purity via HPLC .
- Design of experiments (DoE) : Use factorial designs to identify interactions between variables (e.g., solvent polarity vs. yield) .
- Batch-to-batch consistency : Compare NMR spectra and chiral purity (e.g., >98% enantiomeric excess for pharmacologically active isomers) .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.